molecular formula C15H21NO5 B1400893 Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate CAS No. 1292317-96-4

Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate

Cat. No.: B1400893
CAS No.: 1292317-96-4
M. Wt: 295.33 g/mol
InChI Key: PEVBDWZRXILHSK-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate is an organic compound that features a benzoate ester functional group, a tert-butoxycarbonyl (Boc) protected amine, and a methoxy substituent on the aromatic ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoic acid.

    Deprotection: Ethyl 3-amino-5-methoxybenzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: It can be used in the study of enzyme-substrate interactions and protein modifications.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate primarily involves its functional groups:

Comparison with Similar Compounds

Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate can be compared with similar compounds such as:

    Ethyl 3-((tert-butoxycarbonyl)amino)-4-methoxybenzoate: Similar structure but with the methoxy group in a different position, leading to different reactivity and applications.

    Ethyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate: The hydroxy group can participate in different reactions compared to the methoxy group, such as forming esters or ethers.

    Ethyl 3-amino-5-methoxybenzoate: Lacks the Boc protecting group, making it more reactive but less selective in certain synthetic applications.

This compound is unique due to the presence of both the Boc-protected amine and the methoxy group, which provide versatility in synthetic applications and protection during multi-step synthesis .

Properties

IUPAC Name

ethyl 3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-6-20-13(17)10-7-11(9-12(8-10)19-5)16-14(18)21-15(2,3)4/h7-9H,6H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVBDWZRXILHSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate
Ethyl 3-((tert-butoxycarbonyl)amino)-5-methoxybenzoate

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